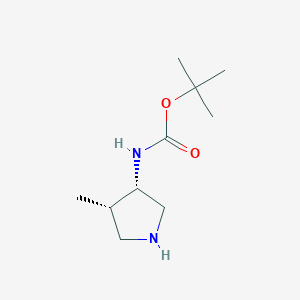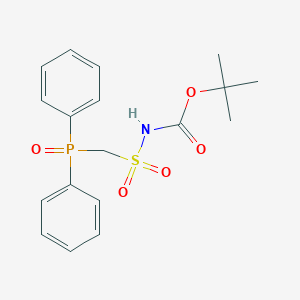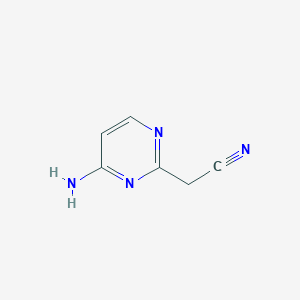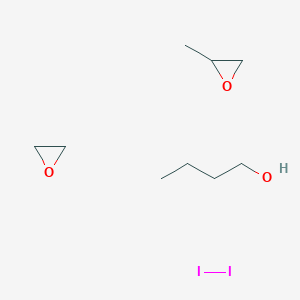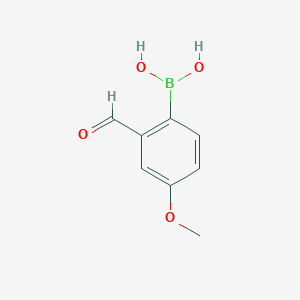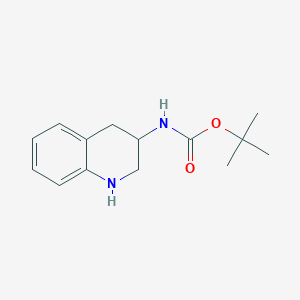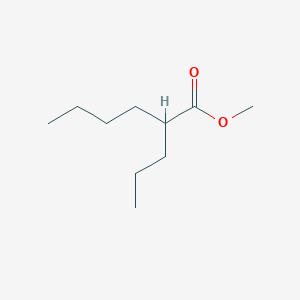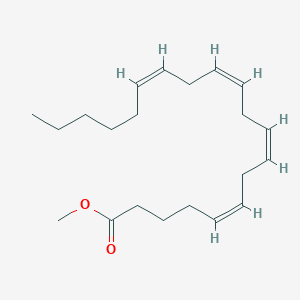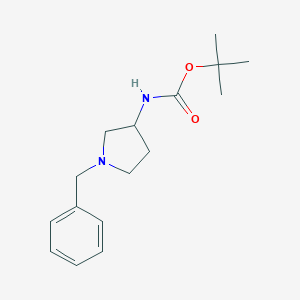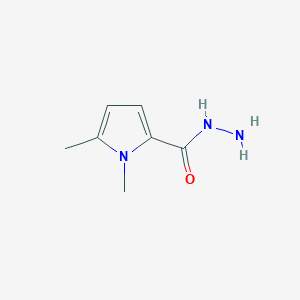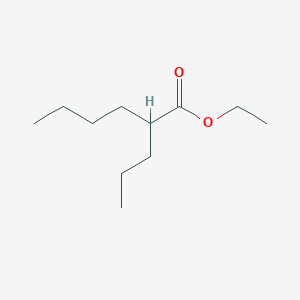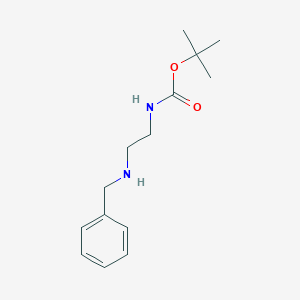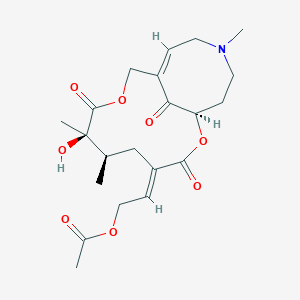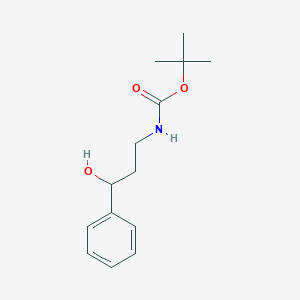
Carbamato de terc-butilo (3-hidroxi-3-fenilpropil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: is an organic compound with the molecular formula C14H21NO3 . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential use in drug development and as a prodrug.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 3-hydroxy-3-phenylpropylamine and di-tert-butyl dicarbonate:
Industrial Production Methods:
- The industrial production of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the hydroxy group can lead to the formation of a ketone or carboxylic acid derivative.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the carbamate group to an amine.
-
Substitution:
Reagents: Nucleophiles such as halides or alkoxides.
Products: Substitution reactions can lead to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through interactions with enzymes and proteins. The hydroxy group can form hydrogen bonds, while the carbamate group can participate in nucleophilic and electrophilic reactions.
Molecular Targets and Pathways:
- Targets include various enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-hydroxy-3-methylpropyl)carbamate
- tert-Butyl (3-hydroxy-3-ethylpropyl)carbamate
Comparison:
- tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and can influence its reactivity and interactions with biological molecules compared to its analogs with alkyl groups.
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMCJSCAZCSSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572721 |
Source


|
| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257892-43-6 |
Source


|
| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
